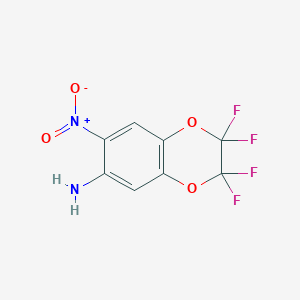

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline

Overview

Description

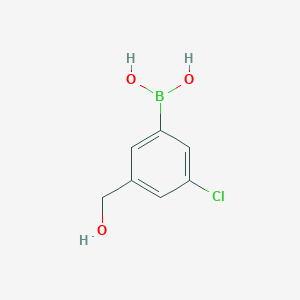

“N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline” is a specialty product used in proteomics research . It has a molecular formula of C11H13F3N2O2 .

Molecular Structure Analysis

The molecular structure of “N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C11H13F3N2O3/c1-10(2,3)15-8-5-4-7(16(17)18)6-9(8)19-11(12,13)14/h4-6,15H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Scientific Research Applications

Synthesis and Chemical Interactions

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline is a versatile compound in organic synthesis, often involved in regioselective reactions and serving as a building block for various chemical entities. For instance:

Regioselective Nitration : The compound is used in regioselective nitration reactions, facilitating the production of synthetically valuable N-nitroso N-alkyl nitroanilines, which can be further transformed into other derivatives like N-alkyl phenylenediamines and N-alkyl nitroanilines. This process leverages tert-butyl nitrite and demonstrates efficiency across a broad range of substrates (Chaudhary et al., 2018).

Nitration of Anilides and Acrylamides : The compound plays a role in the efficient copper-catalyzed nitration of anilides and acrylamides, employing tert-butyl nitrite (TBN) as a nitrating agent. This process is notable for its mild reaction conditions, fast rate, and high yields, demonstrating the compound's utility in producing nitro-substituted aromatic products (Ji et al., 2015).

Synthesis of 2-Aminobenzophenones : N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline is involved in the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, a process that highlights its dual role as an efficient nitrosation reagent and a sustainable oxidant. The compound's NO unit serves as a readily introduced and removable directing group, aiding regioselective acylation (Wang et al., 2018).

Oxidation Reactions : It serves as a catalyst in oxidation reactions, especially for phenols and anilines. The reactions utilize tert-butyl hydroperoxide and dirhodium caprolactamate, yielding products like nitroarenes and carbonyl compounds from primary amines (Ratnikov et al., 2011).

Electron-excited Dioxygen Generation : The compound aids in generating electron-excited dioxygen, which effectively oxidizes various N-substituted anilines to form nitroxyl radicals. This process involves intermediates like nitrogen-containing N-peroxide compounds (Dodonov et al., 2003).

Catalysis and Ligand Chemistry

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline also finds applications in catalysis and ligand chemistry, facilitating complex reactions and binding processes:

Catalysis in Asymmetric Reactions : The compound is used in catalytic asymmetric reactions, specifically in the N-arylation of various o-tert-butylanilides. This process results in atropisomeric N-(p-nitrophenyl)anilides, demonstrating its role in producing optically active compounds with high enantioselectivity (Kitagawa et al., 2006).

Ligand in Metal Complexes : It's involved in synthesizing Cu(II) and Pd(II) complexes with 3,5-di-tert-butylsalicylaldimines, exhibiting notable antiproliferative activity. These complexes undergo chemical oxidation, generating phenoxyl radicals and demonstrating the compound's reactivity and potential in bioactive compound synthesis (Kasumov et al., 2016).

C-H Arylation with Anilines : It can directly C-H arylate benzoquinone in the presence of tert-butyl nitrite, showcasing its utility in coupling reactions carried out under environmentally friendly conditions (Lamblin et al., 2012).

properties

IUPAC Name |

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)15-8-5-4-7(11(12,13)14)6-9(8)16(17)18/h4-6,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUIQBGSIOYQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371367 | |

| Record name | N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

CAS RN |

247113-96-8 | |

| Record name | N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)